molecular formula C6H9N3 B099922 N,4-Dimethylpyrimidin-2-amine CAS No. 15231-63-7

N,4-Dimethylpyrimidin-2-amine

Cat. No.: B099922
CAS No.: 15231-63-7
M. Wt: 123.16 g/mol
InChI Key: OWTDCNVOLHLAEC-UHFFFAOYSA-N
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Description

N,4-Dimethylpyrimidin-2-amine: is an organic compound with the molecular formula C6H9N3. It belongs to the class of aminopyrimidines, which are characterized by an amino group attached to a pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for N,4-dimethylpyrimidin-2-amine are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,4-Dimethylpyrimidin-2-amine can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: It can also be reduced under suitable conditions to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrimidine ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce amines or other reduced derivatives.

Comparison with Similar Compounds

  • 2-Amino-4,6-dimethylpyrimidine
  • N,N-Dimethylpyridin-4-amine
  • 4-Dimethylaminopyridine

Comparison: N,4-Dimethylpyrimidin-2-amine is unique due to its specific substitution pattern on the pyrimidine ring. Compared to 2-amino-4,6-dimethylpyrimidine, it has a different substitution at the nitrogen position, which can influence its reactivity and applications. N,N-Dimethylpyridin-4-amine and 4-dimethylaminopyridine are structurally similar but belong to the pyridine class, which may result in different chemical properties and applications .

Properties

IUPAC Name

N,4-dimethylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-5-3-4-8-6(7-2)9-5/h3-4H,1-2H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWTDCNVOLHLAEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80507547
Record name N,4-Dimethylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80507547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15231-63-7
Record name N,4-Dimethylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80507547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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